N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-8-9-16(15(2)12-14)23-19(28)13-31-22-25-24-20-21(29)26(10-11-27(20)22)17-6-4-5-7-18(17)30-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJGTZRBLELJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the 2,4-dimethylphenyl and 2-methoxyphenyl groups. The final step involves the formation of the sulfanylacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyrazine derivatives characterized by a sulfur-linked acetamide group. Below is a detailed comparison with key analogs:
Pharmacological Potential
While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:
- Sulfanyl Acetamides : Compounds with sulfur linkages (e.g., –8) often show kinase inhibitory effects due to interactions with cysteine residues in active sites .
Physicochemical Properties
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is purity ensured?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the triazolo-pyrazine core followed by sulfanyl-acetamide coupling. Key steps include:
- Cyclocondensation of substituted pyrazines with hydrazine derivatives under reflux conditions to form the triazolo-pyrazine scaffold .
- Thiolation using sulfur-containing reagents (e.g., Lawesson’s reagent) to introduce the sulfanyl group, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions, optimized at 0–5°C to minimize side products .
Purity Assurance:
- Chromatographic purification (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures) .
- Analytical validation using HPLC (≥95% purity threshold) and tandem mass spectrometry (MS/MS) to confirm molecular mass .
Basic: How is the molecular structure confirmed using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy: Assign peaks to specific protons and carbons. For example:
- High-Resolution MS (HRMS): Validate the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- IR Spectroscopy: Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the acetamide) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- A Central Composite Design (CCD) can optimize thiolation yields by testing temperatures (50–90°C) and solvent ratios (DMF/toluene) .
- Kinetic Monitoring: Track reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., slow acetamide coupling) .
- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling steps, noting that Pd(PPh₃)₄ may improve selectivity for triazolo-pyrazine formation .
Advanced: How are contradictions in spectral data resolved for structurally similar analogues?
Methodological Answer:
- Comparative NMR Analysis: For example, distinguish between ortho- and para-substituted methoxyphenyl groups by coupling patterns:
- Ortho-substitution causes splitting in aromatic protons (δ 6.8–7.2 ppm, doublets with J = 8–10 Hz), while para-substitution shows singlets .
- X-ray Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by determining crystal structures .
- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Advanced: What in silico strategies predict biological activity and target selectivity?
Methodological Answer:
- Molecular Docking: Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. The triazolo-pyrazine core shows affinity for ATP-binding pockets (docking scores ≤ −9.0 kcal/mol) .
- QSAR Modeling: Develop regression models using descriptors like logP and topological polar surface area (TPSA) to correlate with antimicrobial IC₅₀ values .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors from the pyrazine carbonyl) for anti-inflammatory activity .
Basic: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without destabilizing proteins .
- Prodrug Derivatization: Introduce phosphate or ester groups at the acetamide moiety to improve hydrophilicity .
- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) to achieve sustained release in cell culture media .
Advanced: How are analogues designed to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 2-methoxyphenyl group with 4-fluorophenyl to enhance metabolic stability (CYP450 resistance) .
- Metabolic Soft Spot Analysis: Use LC-MS/MS to identify vulnerable sites (e.g., sulfanyl oxidation) and introduce blocking groups (e.g., methyl substituents) .
- Permeability Optimization: Reduce molecular weight (<500 Da) and adjust TPSA (<140 Ų) via fragment-based design .
Advanced: How is the reaction mechanism elucidated for key transformations?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled water to confirm carbonyl oxygen sources in pyrazine ring formation .
- Kinetic Isotope Effects (KIE): Compare rates of H/D-substituted intermediates to identify proton-transfer steps in cyclocondensation .
- Computational Studies: Perform DFT calculations (e.g., transition state analysis) to map energy profiles for thiolation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
